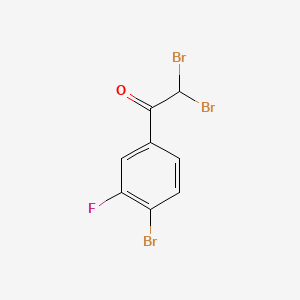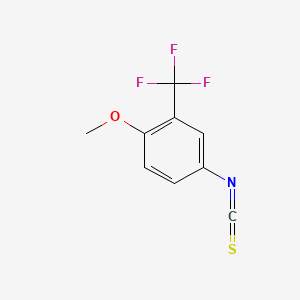
4-Methoxy-3-(trifluoromethyl)phenyl Isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-(trifluoromethyl)phenyl Isothiocyanate is an organic compound with the molecular formula C9H6F3NOS It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with an isothiocyanate functional group (-N=C=S)
Métodos De Preparación
The synthesis of 4-Methoxy-3-(trifluoromethyl)phenyl Isothiocyanate typically involves the reaction of 4-Methoxy-3-(trifluoromethyl)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: 4-Methoxy-3-(trifluoromethyl)aniline
Reagent: Thiophosgene (CSCl2)
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the isothiocyanate product.
The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-Methoxy-3-(trifluoromethyl)phenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Electrophilic Aromatic Substitution: The phenyl ring can undergo substitution reactions, although the presence of electron-withdrawing trifluoromethyl group makes it less reactive.
Common reagents used in these reactions include amines, oxidizing agents like potassium permanganate (KMnO4), and electrophiles such as bromine (Br2).
Aplicaciones Científicas De Investigación
4-Methoxy-3-(trifluoromethyl)phenyl Isothiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of thiourea derivatives and other sulfur-containing compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, especially for compounds targeting specific enzymes or receptors.
Industry: It finds applications in the development of agrochemicals and materials science, where its unique chemical properties are leveraged.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3-(trifluoromethyl)phenyl Isothiocyanate primarily involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar compounds to 4-Methoxy-3-(trifluoromethyl)phenyl Isothiocyanate include:
4-Fluoro-3-(trifluoromethyl)phenyl Isothiocyanate: Similar structure but with a fluoro group instead of a methoxy group.
4-(Trifluoromethyl)phenyl Isothiocyanate: Lacks the methoxy group, making it less polar.
4-Methyl-3-(trifluoromethyl)phenyl Isothiocyanate: Contains a methyl group instead of a methoxy group, affecting its reactivity and solubility.
Propiedades
Fórmula molecular |
C9H6F3NOS |
|---|---|
Peso molecular |
233.21 g/mol |
Nombre IUPAC |
4-isothiocyanato-1-methoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6F3NOS/c1-14-8-3-2-6(13-5-15)4-7(8)9(10,11)12/h2-4H,1H3 |
Clave InChI |
LECLUOYQCABXCW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)N=C=S)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



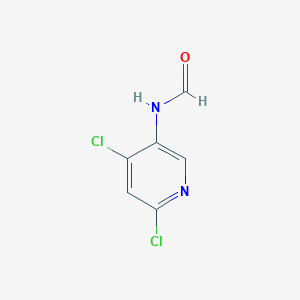


![(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13702208.png)

![Ethyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13702217.png)
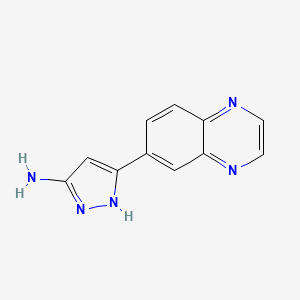
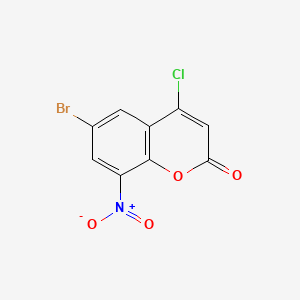
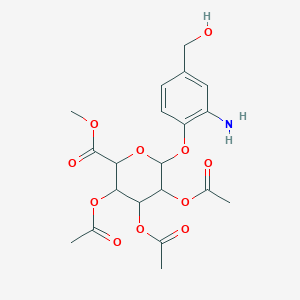


![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)
